Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
Tert-butyl 3-sulfanyl-1-azaspiro[44]nonane-1-carboxylate is a chemical compound with the molecular formula C13H23NO2S It is characterized by a spirocyclic structure, which includes a sulfur atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by either inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate
- Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Uniqueness
Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The spirocyclic structure also contributes to its stability and specificity in binding interactions.
Properties
IUPAC Name |
tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-9-10(17)8-13(14)6-4-5-7-13/h10,17H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMVOWVJJLYLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCCC2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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